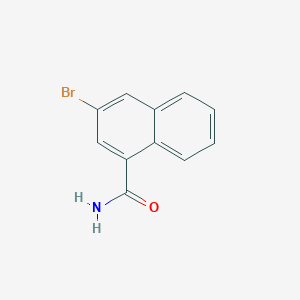

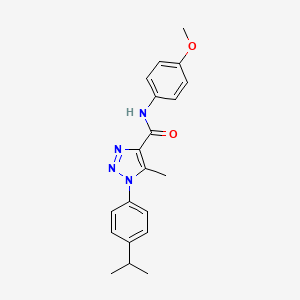

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The scientific interest in compounds like 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide revolves around their synthesis, structural characteristics, and potential applications in various fields, including medicinal chemistry and materials science. One research area focuses on the synthesis and characterization of thioethers containing CH2R groups bonded to sulfur, which are prepared and utilized in creating complexes through reactions with cis-Ru(N,N-dprs)2Cl2 or cis-Ru(N,N-dps)2Cl2. These compounds exhibit interesting chelation properties due to their N,S-coordination, leading to complexes with unique stereochemistry and potential for studying inversion barriers and isomer exchanges, as demonstrated by Tresoldi et al. (2002) in their study on congested Ru(dps)2 or Ru(dprs)2 core-promoted sulfur inversion in thioether ligands (Tresoldi et al., 2002).

Heterocyclic Compound Synthesis

Another research direction involves the synthesis of heterocyclic compounds, such as thieno[3,4-d]pyrimidines, which have been explored for their physicochemical properties and biological potential. The structural modifications and the impact of substituents on these compounds' properties have been studied extensively, offering insights into the design of novel molecules with targeted functionalities. Zadorozhny et al. (2010) discussed the synthesis and comparison of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines to their isomeric counterparts, highlighting the influence of the sulfur atom's position on the compounds' electronic spectra and biological activity profiles (Zadorozhny et al., 2010).

Photophysical Studies

Photophysical studies on benzyl methyl sulfides, including derivatives similar to the compound , have revealed intricate details about their photo-oxidation mechanisms. For instance, the photo-induced one-electron oxidation of benzyl methyl sulfides in acetonitrile has been shown to proceed through electron transfer processes, leading to the formation of sulfide radical cations. Such studies, as reported by Bettoni et al. (2015), not only contribute to our understanding of the fundamental photophysical properties of these sulfides but also pave the way for developing novel photoactive materials (Bettoni et al., 2015).

Antimicrobial Activity

The search for new antimicrobial agents has also led to the exploration of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have shown promising antibacterial and antifungal activities. Kahveci et al. (2020) synthesized a series of these compounds and evaluated their efficacy against various bacterial and fungal strains, revealing significant antifungal activity against Candida species. Such findings underscore the potential of thienopyrimidinone derivatives as leads for developing new antimicrobial therapies (Kahveci et al., 2020).

Propiedades

IUPAC Name |

4-(2,5-dichlorothiophen-3-yl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2S2/c1-10-2-4-11(5-3-10)9-21-16-19-7-6-13(20-16)12-8-14(17)22-15(12)18/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEKKNFVUCTGQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile](/img/structure/B2759945.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2759946.png)

![5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759948.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2759952.png)

![1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2759953.png)

![[(2R,4S)-2-Methyloxan-4-yl]methanol](/img/structure/B2759955.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2759959.png)